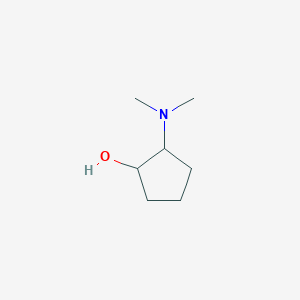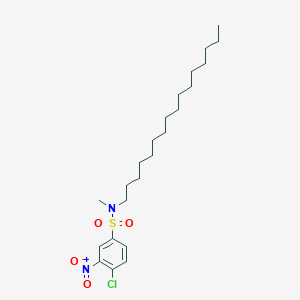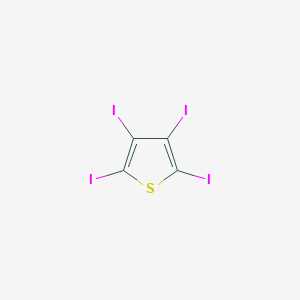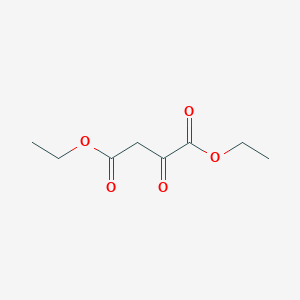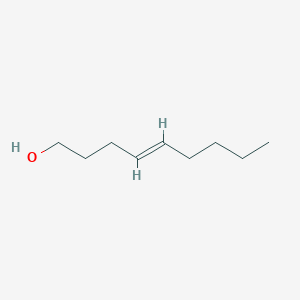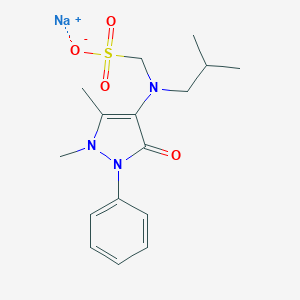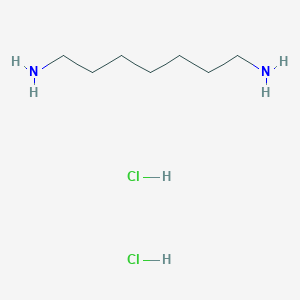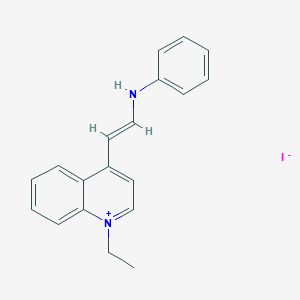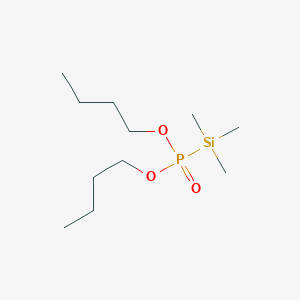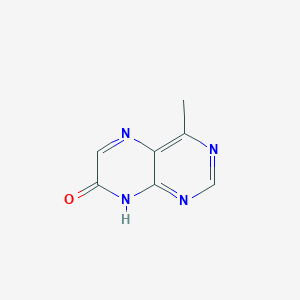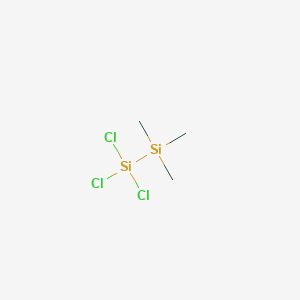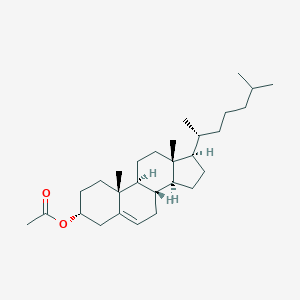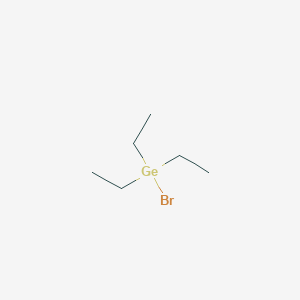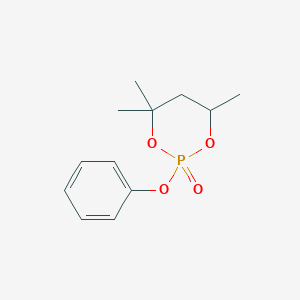
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, commonly known as TMDP, is a cyclic phosphonate compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMDP is a white crystalline solid that is soluble in organic solvents, and its synthesis method involves the reaction of phenol with phosphorus oxychloride and trimethylamine.
Mecanismo De Acción
The mechanism of action of TMDP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation leads to the activation of the metal ion, which then catalyzes the desired reaction.
Efectos Bioquímicos Y Fisiológicos
TMDP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMDP is its high catalytic activity, which makes it an efficient catalyst for various organic reactions. However, TMDP is also relatively expensive and can be difficult to handle due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the study of TMDP. One potential area of research is the development of new synthetic routes for TMDP, which could lead to more efficient and cost-effective production methods. Another area of research is the investigation of TMDP's potential applications as a flame retardant, which could have significant implications for the development of new materials with improved fire resistance. Additionally, further studies are needed to fully understand the mechanism of action of TMDP and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of TMDP involves the reaction of phenol with phosphorus oxychloride and trimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the phenol attacks the phosphorus atom of the phosphorus oxychloride, leading to the formation of an intermediate. This intermediate then reacts with trimethylamine to form TMDP.
Aplicaciones Científicas De Investigación
TMDP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMDP is in the field of catalysis, where it has been shown to act as an efficient catalyst for various organic reactions. TMDP has also been investigated for its potential use as a flame retardant, due to its ability to inhibit the combustion of organic materials.
Propiedades
Número CAS |
19219-96-6 |
|---|---|
Nombre del producto |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clave InChI |
HLMLMHXDDRMQAX-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
SMILES canónico |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Sinónimos |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




